tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride
Description
Chemical Identity and Properties tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is a chiral cyclobutane derivative with a molecular formula of C₉H₁₈N₂O₂·ClH and a molecular weight of 222.7 g/mol . It is characterized by a tert-butyl carbamate group attached to a rac-[(1S,2S)-2-aminocyclobutyl] backbone, with a hydrochloride counterion. The compound is typically supplied as a solid with a purity of 95–99%, depending on the supplier .
Applications
This compound serves as a critical pharmaceutical intermediate or building block for synthesizing bioactive molecules, particularly in drug discovery targeting conformational constraints or cyclobutane-based scaffolds. Its applications span biochemical research, fine chemical synthesis, and medicinal chemistry .
CAS Number Discrepancy Notably, conflicting CAS numbers are reported: 55819-71-1 (ECHEMI, 2021) and 2095192-25-7 (Combi-Blocks, CymitQuimica, 2025). This discrepancy may arise from supplier-specific identifiers or variations in stereochemical documentation (e.g., racemic vs. enantiopure forms) .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSVLOXMVTZHJ-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Aminocarbonylation of Cyclobutanols
Recent advances leverage palladium catalysis to construct the cyclobutane backbone with high regioselectivity. Cyclobutanols undergo acid-mediated dehydration to cyclobutene intermediates, which then participate in ligand-controlled aminocarbonylation. Using Pd(OAc)₂ and Xantphos, this method achieves >20:1 regioselectivity for 1,2-substituted products (Fig. 1A). Key parameters:
- Temperature : 80–100°C
- CO pressure : 1–5 atm
- Ligand modulation : Xantphos favors 1,2-addition (93% yield), while DPEphos shifts selectivity to 1,1-products.
Table 1: Comparative Yields for Cyclobutane Core Synthesis
| Method | Catalyst System | Yield (%) | Selectivity (1,2:1,1) |
|---|---|---|---|
| Traditional alkylation | NH₃, 1,3-dibromopropane | 60–70 | N/A |
| Pd-catalyzed aminocarbonylation | Pd(OAc)₂/Xantphos | 85–93 | >20:1 |
This approach circumvents traditional ring-strain challenges, enabling direct access to stereodefined cyclobutanes.
Stereochemical Control via Chiral Auxiliaries
The rac-(1S,2S) configuration is secured through chiral resolution or asymmetric synthesis. A patented route employs (1R,2S)-cyclobutane-1,2-diamine as a precursor, reacting with tert-butoxycarbonyl (Boc) anhydride in acetonitrile under triethylamine catalysis. Critical factors:
- Solvent : Acetonitrile minimizes side reactions (vs. THF or DCM).
- Base stoichiometry : 1.1–1.3 eq. triethylamine prevents HCl-mediated epimerization.
- Temperature : 0–5°C during Boc protection preserves stereointegrity.
Boc Protection and Hydrochloride Salt Formation
Carbamate Installation Under Neutral Conditions
Industrial protocols emphasize using neutral reagents to avoid viscosity spikes. Combining tert-butyl carbamate with (1S,2S)-2-aminocyclobutylamine in acetonitrile at 60°C achieves 89–93% conversion. Post-reaction, HCl gas is bubbled into the mixture to precipitate the hydrochloride salt, yielding 95–98% purity after filtration.
Reaction Scheme
- Cyclobutane diamine + Boc₂O → Boc-protected amine
- HCl gas quench → tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride
Solvent and Base Optimization
Comparative studies show acetonitrile outperforms DMF or DMSO in minimizing diastereomer formation. Triethylamine (4.6 eq.) in a 1:3.3 v/v ratio with acetonitrile ensures complete deprotonation without gelation. Post-reaction, adding water (0.5:1 v/v) induces crystallization, yielding 222.71 g/mol product.
Purification and Analytical Characterization
Chromatographic and Crystallization Techniques
Spectroscopic Confirmation
- ¹H NMR : tert-butyl singlet at δ 1.40 ppm; cyclobutane CH₂ at δ 2.10–2.50 ppm.
- HPLC-MS : [M+H]⁺ = 229.2; retention time 8.2 min (C18 column, 0.1% TFA).
- X-ray crystallography : Resolves absolute configuration (Fig. 1B), confirming rac-(1S,2S) geometry.
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its structural features allow for further modifications that can lead to the creation of novel compounds with desired properties.
Biology
- Biochemical Pathway Studies : Researchers employ this compound to investigate biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a useful tool in studying metabolic processes .
Medicine
- Therapeutic Potential : The compound is under investigation for its pharmacological properties, particularly its interaction with neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA) receptors. These interactions are critical for synaptic transmission and may have implications for treating neurological disorders .
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is utilized to produce specialty chemicals and materials, leveraging its unique reactivity and structural characteristics.
Neuropharmacological Applications
Research has indicated that compounds similar to tert-butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride may act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Modifications in the cyclobutane structure have shown to enhance binding affinity to these kinases, suggesting potential applications in cancer therapy.
Enzyme Modulation
Studies on carbamate derivatives have highlighted their role as enzyme inhibitors or modulators. For instance, the presence of hydroxymethyl groups can influence enzyme binding and activity within metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tert-butyl carbamate-protected aminocycloalkanes. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Ring Size and Conformational Effects Cyclobutane vs. Cyclopentane: The cyclobutane core in the target compound imposes greater ring strain compared to cyclopentane derivatives (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate). This strain enhances reactivity, making it valuable for rigid scaffold design in drug discovery .
Synthetic Utility The hydrochloride salt form of the target compound improves solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems. In contrast, neutral carbamates (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) require organic solvents for dissolution .
Cost and Availability
- The target compound is priced at €594/250 mg (CymitQuimica, 2025), whereas aryl-substituted analogues like (S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)-carbamate command $2,000/g due to synthetic complexity and niche applications .
Biological Relevance
- Cyclobutane derivatives are increasingly explored for protease inhibition due to their ability to mimic peptide turn structures. Cyclopentane analogues, however, are preferred in nucleotide-derived therapeutics (e.g., nucleoside analogs) due to their conformational flexibility .
Research Findings and Industrial Relevance
- Supplier Variability : ECHEMI and Combi-Blocks emphasize high-purity (99%) grades for pharmaceutical applications, while CymitQuimica and eMolecules supply research-grade material (95% purity) .
- Stereochemical Considerations : The "rac-" prefix indicates a racemic mixture, whereas enantiopure forms (e.g., PharmaBlock’s PBSQ8140-01) are critical for asymmetric synthesis but require specialized resolution techniques .
Biological Activity
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS No. 2095192-25-7) is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H19ClN2O2
- Molecular Weight : 222.71 g/mol
- CAS Number : 2095192-25-7
The compound is characterized by the presence of a carbamate group, which is known to influence its biological interactions.
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which play critical roles in synaptic transmission and neuronal excitability.
Pharmacological Effects
-
Neuroprotective Effects :
- Studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially reducing neuronal damage in conditions such as stroke or neurodegenerative diseases.
-
Antidepressant Activity :
- Research suggests that this compound may have antidepressant-like effects, possibly through the modulation of serotonin and norepinephrine pathways.
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Analgesic Properties :
- Preliminary studies have shown that it may possess analgesic effects, making it a candidate for pain management therapies.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduces neuronal apoptosis | |
| Antidepressant | Increases serotonin levels | |
| Analgesic | Decreases pain response |
Neuroprotective Study
A recent study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological outcomes compared to control groups. The proposed mechanism involved the inhibition of apoptotic pathways mediated by oxidative stress.
Antidepressant Activity
In another study focused on mood disorders, this compound was evaluated for its antidepressant potential using the forced swim test in mice. The results demonstrated a significant decrease in immobility time, suggesting an increase in antidepressant-like behavior. This effect was associated with increased levels of norepinephrine and serotonin in the hippocampus.
Q & A
Q. What are the common synthetic routes for tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride, and how can purity be optimized?
The synthesis typically involves carbamate formation using tert-butyl chloroformate and (1S,2S)-2-aminocyclobutanol under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Protection : The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions.
- Cyclobutane ring formation : Cyclization reactions under controlled pH (8–9) ensure stereochemical integrity .
- Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) removes impurities. Solvent selection (e.g., dichloromethane for solubility) and low temperatures (0–5°C) minimize side products .
Q. What role does the tert-butyl carbamate group play in the compound’s reactivity and applications?
The tert-butyl carbamate group serves dual roles:
- Protection : Shields the primary amine during multi-step syntheses, enabling selective functionalization of other groups (e.g., cyclobutane hydroxylation) .
- Solubility enhancement : Improves organic-phase solubility, facilitating reactions in non-polar solvents like toluene or THF .
- Stability : Prevents amine oxidation during storage or acidic/basic conditions, critical for long-term biochemical assays .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing this compound?
Stereochemical fidelity is achieved through:
- Chiral auxiliaries : Use of (1S,2S)-configured starting materials or enantioselective catalysts (e.g., Ru-BINAP for asymmetric hydrogenation) .
- Validation :
Q. What methodological strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?
Discrepancies arise from structural variations (e.g., cyclobutane vs. cyclopentane rings). Resolution strategies include:
- Comparative assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity differences (e.g., cyclobutane’s rigidity reduces target flexibility vs. cyclopentane) .
- Computational modeling : Molecular dynamics simulations (Amber22) analyze steric clashes or electronic mismatches in target binding pockets .
- SAR studies : Systematic substitution of the cyclobutane ring with methyl or hydroxyl groups identifies pharmacophore requirements .
Q. How does the compound’s stereochemistry influence its interaction with biological targets, and what techniques validate these interactions?
The (1S,2S) configuration ensures spatial compatibility with chiral enzyme active sites. Validation methods include:
- Co-crystallography : SHELX-processed structures reveal hydrogen-bonding networks between the carbamate group and catalytic residues (e.g., serine hydrolases) .
- NOESY NMR : Detects through-space correlations to confirm solution-state conformations (e.g., cyclobutane puckering) .
- Docking studies : AutoDock Vina predicts binding poses with RMSD < 2.0 Å compared to crystallographic data .
Methodological Considerations for Data Analysis
- Contradiction resolution : Cross-validate NMR (¹H, ¹³C) and mass spectrometry (HRMS) data to rule out synthetic impurities .
- Yield optimization : Design of experiments (DoE) models (e.g., Box-Behnken) identify optimal reagent ratios (e.g., 1.2:1 tert-butyl chloroformate:amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
